(R)-NVS-ZP7-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H9Br2ClN4OS2 |

|---|---|

Molecular Weight |

520.7 g/mol |

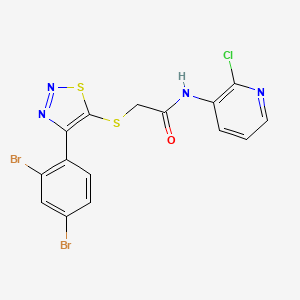

IUPAC Name |

N-(2-chloropyridin-3-yl)-2-[4-(2,4-dibromophenyl)thiadiazol-5-yl]sulfanylacetamide |

InChI |

InChI=1S/C15H9Br2ClN4OS2/c16-8-3-4-9(10(17)6-8)13-15(25-22-21-13)24-7-12(23)20-11-2-1-5-19-14(11)18/h1-6H,7H2,(H,20,23) |

InChI Key |

PEORKJDYDRSGSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)NC(=O)CSC2=C(N=NS2)C3=C(C=C(C=C3)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

(R)-NVS-ZP7-4 and Endoplasmic Reticulum Zinc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the novel small molecule (R)-NVS-ZP7-4, a potent and stereospecific inhibitor of the endoplasmic reticulum (ER) zinc transporter ZIP7 (SLC39A7). By disrupting the transport of zinc from the ER to the cytoplasm, this compound elevates intra-ER zinc concentrations, inducing ER stress and activating the Unfolded Protein Response (UPR). This cascade of events ultimately leads to apoptosis in specific cellular contexts, particularly in cancer cells dependent on pathways modulated by ER zinc homeostasis, such as Notch signaling. This document details the mechanism of action of this compound, compiles available quantitative data on its activity, outlines key experimental protocols for its study, and visualizes the associated signaling pathways and experimental workflows.

Introduction

The endoplasmic reticulum is a critical organelle for protein folding and maturation, as well as for maintaining cellular calcium and zinc homeostasis. Zinc is an essential cofactor for numerous ER-resident proteins, and its concentration within the ER is tightly regulated by zinc transporters. The ZIP (Zrt-, Irt-like Protein) family of transporters, which includes ZIP7, facilitates the movement of zinc from the ER lumen into the cytoplasm.

This compound was identified through a phenotypic screen for inhibitors of the Notch signaling pathway.[1][2][3] Subsequent research revealed that its anti-Notch activity is a consequence of its primary function as a ZIP7 inhibitor.[1][2][3] The inhibition of ZIP7 by this compound leads to an accumulation of zinc within the ER, a condition that triggers ER stress and the UPR.[1][2][4] This targeted disruption of ER zinc homeostasis has emerged as a promising strategy for inducing apoptosis in cancer cells, particularly those reliant on signaling pathways sensitive to ER function.[1][5]

Mechanism of Action

This compound acts as a direct inhibitor of the zinc transporter ZIP7. This activity is stereospecific, with the (R)-enantiomer being active while the (S)-enantiomer, NVS-ZP7-2, is inactive.[1] Inhibition of ZIP7 blocks the efflux of zinc from the ER into the cytoplasm.[1][4] This disruption of zinc homeostasis results in a significant increase in the concentration of labile zinc within the ER lumen.[1][6]

The elevated intra-ER zinc levels are a potent trigger for ER stress.[1][7] This stress condition activates the three primary branches of the Unfolded Protein Response (UPR):

-

PERK Pathway: Leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which attenuates global protein synthesis and selectively promotes the translation of stress-responsive transcripts like Activating Transcription Factor 4 (ATF4).

-

IRE1 Pathway: Resulting in the unconventional splicing of XBP1 mRNA, producing a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

-

ATF6 Pathway: Involving the cleavage and activation of ATF6, which then translocates to the nucleus to activate the transcription of ER chaperone genes.

Prolonged or overwhelming ER stress, as induced by this compound, ultimately shifts the UPR from a pro-survival to a pro-apoptotic response, characterized by the upregulation of pro-apoptotic factors like CHOP (CCAAT-enhancer-binding protein homologous protein). This cascade culminates in the activation of caspases and the execution of apoptosis.[1]

Quantitative Data

The following tables summarize the available quantitative data regarding the activity of this compound and its analogues.

Table 1: Structure-Activity Relationship of NVS-ZP7 Analogues [1]

| Compound | Structure | Biological Activity |

| This compound | (R)-enantiomer | Active |

| NVS-ZP7-2 | (S)-enantiomer | Inactive |

| NVS-ZP7-1 | Benzoxazine derivative | Active |

| NVS-ZP7-3 | Quinazolinone derivative | Modest improvement in activity over NVS-ZP7-1 |

Table 2: Apoptotic Activity of NVS-ZP7 Compounds in T-ALL Cell Lines [1]

| Cell Line | Compound | Concentration | % Apoptotic/Dead Cells (after 72h) |

| TALL-1 | This compound | Dose-dependent | Significant increase |

| TALL-1 (TLR1 - Resistant) | This compound | Dose-dependent | No significant increase |

| RPMI-8402 | NVS-ZP7-3 | 2 µM | Significant increase |

Table 3: Effect of this compound on ER Zinc Levels [6]

| Cell Line | Compound | Concentration | Effect on ER Zinc | Effect on Cytosolic Zinc |

| U2OS | This compound | 20 µM | Increase | No change |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cells of interest (e.g., TALL-1)

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells at an appropriate density and treat with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 72 hours).

-

Harvest cells by centrifugation. For adherent cells, use trypsinization.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot for ER Stress Markers

This protocol is used to detect the expression levels of key ER stress marker proteins such as BiP (Binding immunoglobulin protein) and CHOP.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BiP, anti-CHOP, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Lyse the treated cells in RIPA buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control like GAPDH.

Measurement of ER Zinc Levels

This protocol provides a general approach for measuring changes in ER zinc concentration using a fluorescent zinc indicator.

Materials:

-

Cells of interest

-

This compound

-

Fluorescent zinc indicator (e.g., FluoZin-3 AM)

-

ER-localizing dye (e.g., ER-Tracker™ Red)

-

Live cell imaging medium

-

Fluorescence microscope

Procedure:

-

Plate cells on a suitable imaging dish.

-

Load the cells with the ER-Tracker™ dye according to the manufacturer's instructions to visualize the ER.

-

Wash the cells and then load with the zinc indicator FluoZin-3 AM in live cell imaging medium.

-

Acquire baseline fluorescence images of both the ER tracker and the zinc indicator.

-

Treat the cells with this compound.

-

Acquire time-lapse fluorescence images to monitor changes in zinc-dependent fluorescence within the ER-localized regions.

Data Analysis:

-

Analyze the fluorescence intensity of the zinc indicator specifically within the co-localized ER regions over time. An increase in fluorescence indicates an increase in ER zinc concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of this compound leading to apoptosis.

Caption: UPR signaling cascade initiated by ER stress.

Caption: Workflow for Annexin V/PI apoptosis assay.

Conclusion

This compound is a valuable chemical probe for studying the role of ER zinc homeostasis and the function of the zinc transporter ZIP7. Its ability to induce ER stress and apoptosis through a well-defined mechanism makes it a tool of interest for cancer biology and drug development. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the effects of this compound and the broader implications of targeting ER zinc signaling. Further research is warranted to fully elucidate the therapeutic potential of ZIP7 inhibition in various disease models.

References

- 1. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]

- 3. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zinc transport from the endoplasmic reticulum to the cytoplasm via Zip7 is necessary for barrier dysfunction mediated by inflammatory signaling in RPE cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NVS-ZP7-4 - Applications - CAT N°: 33773 [bertin-bioreagent.com]

- 7. researchgate.net [researchgate.net]

(R)-NVS-ZP7-4 Induced Endoplasmic Reticulum Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-NVS-ZP7-4 is a potent and selective inhibitor of the zinc transporter SLC39A7 (ZIP7), a critical regulator of zinc homeostasis within the endoplasmic reticulum (ER). By impeding the efflux of zinc from the ER to the cytoplasm, this compound disrupts the delicate balance of this essential metal ion within the organelle, leading to a condition known as ER stress. This triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring proteostasis. However, sustained ER stress induced by this compound can overwhelm the adaptive capacity of the UPR, culminating in apoptosis. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced ER stress, detailed experimental protocols for its investigation, and a quantitative summary of its effects on key UPR markers.

Introduction

The endoplasmic reticulum is a pivotal organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. The proper functioning of the ER is highly dependent on a tightly regulated internal environment, including the concentration of ions such as zinc. SLC39A7, also known as ZIP7, is a key transporter that facilitates the movement of zinc from the ER lumen into the cytosol. Zinc is an essential cofactor for numerous ER-resident enzymes and chaperones involved in protein folding.

This compound is a small molecule inhibitor that specifically targets ZIP7.[1][2] Its inhibitory action leads to an accumulation of zinc within the ER, disrupting the function of zinc-dependent proteins and leading to the accumulation of unfolded or misfolded proteins.[1][3] This proteotoxic stress activates the three primary branches of the UPR: the PERK, IRE1α, and ATF6 pathways. This guide will explore the signaling cascades initiated by this compound and provide the necessary technical information for researchers to study this phenomenon.

Mechanism of Action: this compound-Induced ER Stress

The primary mechanism by which this compound induces ER stress is through the inhibition of the zinc transporter ZIP7.[1][4] This leads to an elevation of zinc levels within the ER lumen, which in turn disrupts protein folding and activates the UPR.

The PERK Pathway

Upon accumulation of unfolded proteins, the ER-resident kinase PERK (PKR-like endoplasmic reticulum kinase) is activated. Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER. Paradoxically, phosphorylated eIF2α selectively promotes the translation of certain mRNAs, including that of Activating Transcription Factor 4 (ATF4). ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[1]

The IRE1α Pathway

Inositol-requiring enzyme 1α (IRE1α) is another ER-transmembrane protein that is activated in response to ER stress. Activated IRE1α possesses both kinase and endoribonuclease (RNase) activity. Its RNase activity mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) protein is a potent transcription factor that drives the expression of genes involved in ER-associated degradation (ERAD), protein folding, and quality control.[1]

The ATF6 Pathway

Activating Transcription Factor 6 (ATF6) is a type II ER-transmembrane protein. Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases. The cleaved N-terminal fragment of ATF6 (ATF6n) is an active transcription factor that migrates to the nucleus and upregulates the expression of ER chaperones, such as BiP (Binding immunoglobulin protein, also known as HSPA5), and components of the ERAD machinery.[1]

Quantitative Data on this compound Induced ER Stress

The following tables summarize the quantitative effects of this compound on key markers of ER stress and apoptosis.

Table 1: Effect of this compound on UPR Gene Expression

| Gene | Function | Cell Line | Treatment | Fold Change (mRNA) | Reference |

| HSPA5 (BiP) | ER Chaperone | RPMI-8402 | 1 µM, 20h | Increased | [1] |

| DDIT3 (CHOP) | Pro-apoptotic Transcription Factor | RPMI-8402 | 1 µM, 20h | Increased | [1] |

| XBP1s | UPR Transcription Factor | ARPE-19 | 10 µM, 48h | 5-10 fold increase | [5] |

Table 2: Effect of this compound on Apoptosis

| Cell Line | Treatment | Assay | Result | Reference |

| TALL-1 | 0.01-10 µM, 72h | Annexin V/PI Staining | Dose-dependent increase in apoptotic cells | [1] |

| RPMI-8402 | 2 µM, 72h | Annexin V/PI Staining | Significant increase in apoptotic cells | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound-induced ER stress.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cultured cells.

Materials:

-

Cells of interest (e.g., T-ALL cell lines)

-

Complete cell culture medium

-

96-well plates

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for the desired time period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cells of interest

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration (e.g., 72 hours).

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Quantitative Real-Time PCR (qPCR)

Objective: To measure the mRNA expression levels of UPR target genes.

Materials:

-

Treated and untreated cells

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

qPCR instrument

-

Primers for target genes (e.g., HSPA5, DDIT3, ERN1, ATF6) and a housekeeping gene (e.g., GAPDH, ACTB).

Protocol:

-

Lyse the cells and extract total RNA according to the manufacturer's protocol.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Set up the qPCR reaction with cDNA, primers, and qPCR master mix.

-

Run the qPCR program with appropriate cycling conditions.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Table 3: Example qPCR Primers for Human ER Stress Genes

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| HSPA5 (BiP) | GGTGTGCAGCAGGACATCAAG | GCTGGCTCATCTTTTTGCTTG |

| DDIT3 (CHOP) | GGAAACAGAGTGGTCATTCCC | CTGCTTGAGCCGTTCATTCTC |

| ERN1 (IRE1α) | CCTGCGGCAGGTGTTCTAC | GGTCTGGCAGCAAGGTTCTC |

| ATF6 | TGGAGGAGTTCAAGGAGGAG | GTTGGGCTTGGAGAAAGAGT |

| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |

Western Blotting

Objective: To detect the protein levels of key UPR markers.

Materials:

-

Treated and untreated cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (see Table 4)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse cells and quantify protein concentration.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Table 4: Recommended Primary Antibodies for ER Stress Markers

| Protein | Host | Dilution | Supplier (Example) |

| p-PERK (Thr980) | Rabbit | 1:1000 | Cell Signaling Technology |

| PERK | Rabbit | 1:1000 | Cell Signaling Technology |

| p-eIF2α (Ser51) | Rabbit | 1:1000 | Cell Signaling Technology |

| eIF2α | Rabbit | 1:1000 | Cell Signaling Technology |

| ATF4 | Rabbit | 1:1000 | Cell Signaling Technology |

| IRE1α | Rabbit | 1:1000 | Cell Signaling Technology |

| XBP1s | Rabbit | 1:1000 | Cell Signaling Technology |

| ATF6 | Rabbit | 1:1000 | Cell Signaling Technology |

| BiP (HSPA5) | Rabbit | 1:1000 | Cell Signaling Technology |

| CHOP (DDIT3) | Mouse | 1:1000 | Cell Signaling Technology |

| β-Actin | Mouse | 1:5000 | Sigma-Aldrich |

Conclusion

This compound is a valuable chemical probe for studying the role of ZIP7 and zinc homeostasis in ER function and the induction of ER stress. Its ability to potently and selectively inhibit ZIP7 provides a powerful tool to dissect the intricate signaling pathways of the Unfolded Protein Response. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to investigate the cellular consequences of this compound-induced ER stress, from the initial molecular events to the ultimate fate of the cell. Further research utilizing this compound will undoubtedly continue to illuminate the critical role of zinc in maintaining proteostasis and the complex interplay between ion homeostasis and cellular stress responses.

References

- 1. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zinc transport from the endoplasmic reticulum to the cytoplasm via Zip7 is necessary for barrier dysfunction mediated by inflammatory signaling in RPE cells - PMC [pmc.ncbi.nlm.nih.gov]

(R)-NVS-ZP7-4: A Technical Guide to its Pro-Apoptotic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of (R)-NVS-ZP7-4 in inducing apoptosis. This compound is a first-in-class chemical probe that inhibits the zinc transporter SLC39A7 (ZIP7), leading to endoplasmic reticulum (ER) stress and subsequent programmed cell death.[1][2][3][4] This document details the underlying signaling pathways, summarizes key quantitative data, and provides experimental protocols for studying the effects of this compound.

Core Mechanism of Action

This compound is a potent inhibitor of the zinc transporter ZIP7, which is responsible for transporting zinc from the endoplasmic reticulum into the cytoplasm.[1][2][3][4] By blocking ZIP7 function, this compound causes an accumulation of zinc within the ER, disrupting its normal function and leading to ER stress.[1][2][3] This sustained ER stress activates the Unfolded Protein Response (UPR), which, when overwhelmed, triggers the intrinsic apoptotic pathway.[1][5]

In the context of hepatocellular carcinoma (HCC), this compound has also been shown to inhibit the PI3K/Akt signaling pathway, which is a key regulator of cell survival and proliferation.[6] This dual mechanism of inducing ER stress and inhibiting pro-survival signaling contributes to its potent anti-tumor effects.[6]

Signaling Pathways

The pro-apoptotic effect of this compound is primarily mediated through the induction of ER stress. The following diagram illustrates the proposed signaling cascade.

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data

The following tables summarize the quantitative data on the pro-apoptotic effects of this compound in various cancer cell lines.

Table 1: Induction of Apoptosis and Cell Death in T-ALL Cell Lines

| Cell Line | Treatment | Duration | Effect | Reference |

| TALL-1 | This compound | 72h | Dose-dependent increase in apoptotic and dead cells | [1][7] |

| TALL-1 | NVS-ZP7-1 | - | Induction of cleaved PARP and caspase 3/7 activity | [1] |

| SUPT11 | NVS-ZP7-1 | - | No induction of cleaved PARP or caspase 3/7 activity | [1] |

Table 2: Effects of this compound on Apoptotic Markers in Hepatocellular Carcinoma (HCC) Cell Lines

| Cell Line | Treatment | Effect on Protein Levels | Reference |

| HCCLM3 | This compound | Decreased: PARP1, caspase-3, BCL2; Increased: cleaved caspase-3, BAX | [6] |

| Huh7 | This compound | Decreased: PARP1, caspase-3, BCL2; Increased: cleaved caspase-3, BAX | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Annexin V/Propidium Iodide Staining for Apoptosis Detection

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Caption: Workflow for Annexin V/Propidium Iodide apoptosis assay.

Methodology:

-

Cell Culture: Plate cells at an appropriate density in a suitable culture vessel and allow them to adhere overnight.

-

Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 72 hours).

-

Cell Harvesting:

-

For adherent cells, gently wash with PBS, and detach using a non-enzymatic cell dissociation solution or trypsin.

-

For suspension cells, collect by centrifugation.

-

-

Staining:

-

Wash the harvested cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Annexin V-negative, PI-negative cells are live cells.

-

Western Blotting for Apoptotic Markers

This protocol is used to detect changes in the expression levels of key apoptotic proteins.

Methodology:

-

Protein Extraction:

-

Treat cells with this compound as described above.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, BAX, Bcl-2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion

This compound represents a valuable tool for studying the intricate relationship between zinc homeostasis, ER stress, and apoptosis. Its specific mechanism of action through the inhibition of ZIP7 provides a unique opportunity to investigate novel therapeutic strategies for cancers that are dependent on pathways regulated by ER function and zinc signaling. Further research into the broader applications and potential resistance mechanisms will be crucial for its development as a potential therapeutic agent.

References

- 1. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]

- 4. Discovery of a ZIP7 inhibitor from a Notch pathway screen. | BioFrontiers Institute | University of Colorado Boulder [colorado.edu]

- 5. researchgate.net [researchgate.net]

- 6. NVS-ZP7-4 inhibits hepatocellular carcinoma tumorigenesis and promotes apoptosis via PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

(R)-NVS-ZP7-4: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-NVS-ZP7-4 is a novel small molecule inhibitor that has emerged from a phenotypic screen for modulators of the Notch signaling pathway. Subsequent target deconvolution studies identified the zinc transporter SLC39A7 (ZIP7) as the direct molecular target. By inhibiting ZIP7, this compound disrupts zinc homeostasis within the endoplasmic reticulum (ER), leading to ER stress, activation of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound, intended to serve as a resource for researchers in oncology and drug development.

Discovery of this compound

This compound was identified through a high-throughput phenotypic screen designed to discover inhibitors of the Notch signaling pathway, a critical regulator of cell fate decisions and a known oncogenic driver in various cancers, including T-cell acute lymphoblastic leukemia (T-ALL).[1][2][3] The screening assay utilized a U2OS cell line engineered with a HES-Luciferase reporter, which is downstream of the Notch intracellular domain (ICD).[1] From a library of approximately 1.2 million compounds, this compound emerged as a potent inhibitor of Notch signaling.[1]

Initial characterization revealed that unlike gamma-secretase inhibitors (GSIs), another class of Notch inhibitors, this compound did not directly inhibit the cleavage of the Notch receptor. Instead, it was found to interfere with the proper trafficking of the Notch receptor to the cell surface, a prerequisite for its activation.[1][2]

Target Identification and Mechanism of Action

The precise molecular target of this compound was elucidated through a combination of genetic and proteomic approaches. The generation of a compound-resistant T-ALL cell line (TALL-1) followed by exome sequencing identified a single point mutation, V430E, in the gene SLC39A7, which encodes the zinc transporter ZIP7.[1][3] The introduction of this mutation into sensitive cells conferred resistance to this compound, confirming ZIP7 as the direct target.[1]

ZIP7 is an endoplasmic reticulum (ER)-resident protein responsible for transporting zinc from the ER lumen into the cytoplasm.[1] this compound inhibits this transport activity, leading to an accumulation of zinc within the ER and a depletion of cytosolic zinc.[1][2] This disruption of zinc homeostasis triggers ER stress and activates all three branches of the unfolded protein response (UPR). The sustained ER stress ultimately culminates in apoptosis, particularly in cancer cells that are highly dependent on the Notch signaling pathway.[1][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the discovery and characterization of this compound.

Figure 1: A flowchart illustrating the discovery and target identification workflow for this compound.

Figure 2: The proposed mechanism of action for this compound.

Quantitative Data

The following tables summarize the in vitro activity of this compound and related compounds in various cancer cell lines.

Table 1: Apoptotic and Anti-proliferative Activity of NVS-ZP7 Compounds

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| NVS-ZP7-3 | T-ALL lines | Annexin V/PI | 72 h | Increased apoptosis and cell death at 2 µM | [4] |

| This compound | TALL-1 (parental) | Annexin V/PI | 72 h | Dose-dependent increase in apoptosis/cell death | [1][4] |

| This compound | TLR1 (resistant) | Annexin V/PI | 72 h | Significantly reduced apoptosis/cell death compared to parental | [1][4] |

| This compound | HSC-3 | ERSE-Luc Reporter | - | IC50 shift observed with ZIP7 siRNA knockdown | [1] |

| This compound | U2OS | HES-Luc Reporter | - | IC50 shift observed with ZIP7 siRNA knockdown | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound are provided below.

HES-Luciferase Notch Reporter Assay

-

Objective: To quantify the inhibition of Notch signaling.

-

Cell Line: U2OS cells stably expressing a HES-Luciferase reporter and a tetracycline-inducible Notch intracellular domain (ICD).[1]

-

Protocol:

-

Seed U2OS-HES-Luc cells in a 96-well plate.

-

Induce Notch ICD expression with doxycycline.

-

Treat cells with a dose range of this compound or control compounds.

-

Incubate for a specified period (e.g., 24-48 hours).

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize the luciferase signal to a control (e.g., DMSO-treated cells) and calculate the percent inhibition.

-

For experiments involving siRNA, transfect cells with ZIP7 or control siRNA prior to compound treatment.[1][4]

-

ERSE-Luciferase ER Stress Reporter Assay

-

Objective: To measure the induction of ER stress.

-

Cell Line: HSC-3 cells engineered to express an ER Stress Response Element (ERSE)-driven luciferase reporter.[1]

-

Protocol:

-

Seed HSC-3-ERSE-Luc cells in a 96-well plate.

-

Treat cells with a dose range of this compound or a known ER stress inducer (e.g., tunicamycin) as a positive control.

-

Incubate for a specified period (e.g., 24 hours).

-

Lyse the cells and measure luciferase activity.

-

Normalize the signal to untreated or DMSO-treated cells to determine the fold induction of ER stress.

-

For siRNA experiments, a low dose of this compound (e.g., 20 nM) can be used in combination with ZIP7 or control siRNA to assess synergistic effects on ER stress induction.[1][4]

-

Annexin V/Propidium Iodide Apoptosis Assay

-

Objective: To quantify the percentage of apoptotic and necrotic cells.

-

Cell Lines: T-ALL cell lines (e.g., TALL-1, RPMI-8402).[1][4]

-

Protocol:

-

Treat cells with this compound or control compounds for a specified duration (e.g., 72 hours).[1][4]

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

-

Synthesis of this compound

The chemical name for this compound is 1-[(2S)-2-[(6-fluoro-2-benzothiazolyl)amino]-3-phenylpropyl]-spiro[piperidine-4,4'(1'H)-quinazolin]-2'(3'H)-one.[5] While a detailed synthetic route is not publicly available in the primary literature, related spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-one structures have been synthesized.[6] The synthesis would likely involve the construction of the spirocyclic core followed by the attachment of the chiral side chain.

Preclinical and Clinical Development

This compound is primarily characterized as a chemical probe to investigate the biological roles of ZIP7 and the consequences of modulating ER zinc levels.[1][2][3][7] There is no publicly available information indicating that this compound itself is currently in preclinical or clinical development as a therapeutic agent. However, the discovery of this compound has validated ZIP7 as a druggable target in the Notch pathway and for inducing ER stress in cancer cells.[1][3] This opens up new avenues for the development of novel anti-cancer therapies. The therapeutic potential of targeting zinc transporters is an active area of research, with some zinc-targeted drugs entering clinical trials for various diseases.[4] Further investigation into the therapeutic window and in vivo efficacy of ZIP7 inhibitors is warranted.

References

- 1. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]

- 3. Discovery of a ZIP7 inhibitor from a Notch pathway screen. | BioFrontiers Institute | University of Colorado Boulder [colorado.edu]

- 4. researchgate.net [researchgate.net]

- 5. NVS-ZP7-4 - Applications - CAT N°: 33773 [bertin-bioreagent.com]

- 6. Synthesis and evaluation as NOP ligands of some spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones and spiro[piperidine-4,5'(6'H)-[1,2,4]triazolo[1,5-c]quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

SLC39A7 (ZIP7) function and regulation

An In-depth Technical Guide to SLC39A7 (ZIP7): Function and Regulation

Introduction

Solute Carrier Family 39 Member 7 (SLC39A7), commonly known as ZIP7, is a transmembrane protein encoded by the SLC39A7 gene.[1] It is a member of the ZIP (Zrt-, Irt-like Protein) family of zinc transporters, which are responsible for the influx of zinc into the cytoplasm.[1][2] Unlike many other ZIP transporters that are located on the plasma membrane, ZIP7 is primarily localized to the membranes of the endoplasmic reticulum (ER) and the Golgi apparatus.[3][4][5] Its fundamental role is to act as a crucial gatekeeper, mediating the transport of zinc from these intracellular stores into the cytosol.[5][6][7] This function places ZIP7 at a critical nexus of cellular signaling, influencing a wide array of biological processes from cell proliferation and development to immune function and glucose metabolism.[1][3][8] Dysregulation of ZIP7 is increasingly implicated in a variety of pathological conditions, most notably in cancer progression and inherited immunodeficiencies.[9][10] This guide provides a comprehensive overview of the core functions, regulatory mechanisms, and disease relevance of ZIP7, tailored for researchers and drug development professionals.

Core Function of SLC39A7 (ZIP7)

The primary function of ZIP7 is the transport of zinc (Zn²⁺) from the lumen of the ER and Golgi apparatus into the cytosol, a process essential for maintaining cellular zinc homeostasis.[6][11] This activity, however, extends far beyond simple ion balance, directly initiating and modulating critical intracellular signaling cascades.

Zinc Transport and Homeostasis

Genetic ablation of ZIP7 leads to a measurable decrease in cytosolic zinc levels and a corresponding accumulation of zinc within the ER.[11][12] This demonstrates its non-redundant role in regulating the distribution of intracellular zinc.[11] The release of zinc from these stores acts as a "zinc wave," a signaling event akin to calcium signaling, where zinc functions as a second messenger.[2][5]

Modulation of Cellular Signaling Pathways

The release of cytosolic zinc by ZIP7 has profound effects on multiple signaling pathways, primarily through the inhibition of protein tyrosine phosphatases (PTPs). Zinc is a potent inhibitor of PTPs, such as PTP1B.[2] By increasing cytosolic zinc, ZIP7 activation leads to the inhibition of these phosphatases, which in turn enhances the phosphorylation and activation of numerous kinases.

-

Growth Factor and Tyrosine Kinase Signaling: ZIP7-mediated zinc release promotes the activation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and insulin-like growth factor 1 receptor (IGF-1R), as well as non-receptor tyrosine kinases like Src.[5][13][14] This subsequently triggers downstream pro-proliferative and survival pathways, including the MAPK (ERK1/2), PI3K/AKT, and mTOR pathways.[10][15]

-

Insulin Signaling and Glucose Metabolism: In skeletal muscle cells, ZIP7 is implicated in glycemic control.[2][8] By inhibiting PTP1B, which normally dephosphorylates and inactivates the insulin receptor, ZIP7-mediated zinc release enhances insulin signaling.[2] Knockdown of ZIP7 reduces the expression of key glucose metabolism genes and proteins, including Glut4, IRS1, and IRS2, and impairs Akt phosphorylation and insulin-stimulated glycogen synthesis.[1][2]

-

B-Cell Development: ZIP7 plays an indispensable role in the adaptive immune system, specifically in B-cell development.[9][16] Hypomorphic mutations in SLC39A7 in humans result in a severe block in B-cell development, leading to agammaglobulinemia (an absence of B-cells) and immunodeficiency.[9] This is due to diminished B-cell receptor (BCR) signaling at critical positive selection checkpoints, a consequence of reduced cytoplasmic zinc and increased phosphatase activity.[9]

Involvement in Fundamental Cellular Processes

-

ER Homeostasis and Stress Response: As a resident ER protein, ZIP7 is essential for maintaining ER homeostasis.[17][18] Loss of ZIP7 function leads to zinc accumulation in the ER, which can impair the function of ER-resident proteins like protein disulfide isomerases (PDIs), causing protein misfolding and inducing ER stress.[11][19] This triggers the Unfolded Protein Response (UPR).[17][20][21] ZIP7 helps resolve ER stress, and its deficiency can lead to significant cell death in proliferative progenitor cells, such as those in the intestinal epithelium.[20][21][22]

-

Cell Proliferation, Apoptosis, and Ferroptosis: Through its influence on major growth factor signaling pathways, ZIP7 is a key regulator of cell proliferation and survival.[3][15] In various cancer models, knockdown of ZIP7 inhibits cell proliferation, interferes with cell cycle progression (inducing G2/M arrest), and promotes apoptosis.[1][10][14] This pro-apoptotic effect is mediated through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins and activation of caspases.[14] More recently, ZIP7 has been identified as a novel genetic determinant of ferroptosis, a form of iron-dependent regulated cell death.[23] Inhibition of ZIP7 protects cells from ferroptosis, a process linked to its role in maintaining ER homeostasis.[23]

-

Embryonic and Dermal Development: Studies in zebrafish have shown that zip7 is crucial for proper embryonic development, particularly for the formation of the eyes, brain, and skeleton.[3][24][25] In mice, ZIP7 is also required for dermal development, where it helps regulate ER function to support collagen synthesis and the differentiation of mesenchymal stem cells.[19][26]

Regulation of SLC39A7 (ZIP7)

The activity and expression of ZIP7 are tightly controlled through multiple mechanisms, ensuring that zinc signaling is appropriately regulated.

Post-Translational Modification: Phosphorylation

The primary mechanism for activating ZIP7's zinc transport function is phosphorylation. Protein Kinase CK2 (Casein Kinase II) phosphorylates ZIP7 on two highly conserved serine residues, S275 and S276, located on an intracellular loop.[3][5][27] This phosphorylation event is considered the trigger that "opens" the channel, initiating the release of zinc from the ER into the cytosol and thereby activating downstream signaling pathways.[5][27]

Regulation by Zinc Levels

While zinc levels do not appear to affect SLC39A7 gene expression, high zinc conditions have been shown to repress ZIP7 protein expression.[4][28] This suggests a negative feedback loop where excess cytosolic zinc can lead to a reduction in the transporter responsible for its release from intracellular stores, helping to maintain homeostasis.

Regulation by MicroRNAs

ZIP7 expression is also subject to post-transcriptional regulation by microRNAs (miRNAs). This mode of regulation has been identified as significant in several cancers.

-

In gastric cancer, miR-139-5p negatively regulates ZIP7, thereby inhibiting the Akt/mTOR pathway to suppress cell proliferation.[1]

-

In prostate cancer, miR-15a-3p targets ZIP7, leading to the suppression of the Wnt/β-catenin signaling pathway.[1]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on SLC39A7 (ZIP7).

Table 1: Effects of ZIP7 Knockdown/Deficiency on Cellular Processes

| Cell/Organism Model | Method of Inhibition | Key Quantitative Finding | Outcome | Reference |

| C2C12 Skeletal Muscle Cells | siRNA targeting Zip7 | 4.6-fold downregulation of Zip7 mRNA | Reduced expression of glucose metabolism genes (Glut4, Irs1, etc.); decreased glycogen synthesis. | [2] |

| Zebrafish Embryos | Morpholino-antisense (MO) knockdown | Reduced zinc concentrations in brain, eyes, and gills | Morphological defects including smaller head/eyes and curved spinal cords. | [3][24] |

| Human Colorectal Cancer Cells | shRNA knockdown | - | Inhibited cell viability and proliferation; induced G2/M cell cycle arrest and apoptosis. | [10][14] |

| Tamoxifen-Resistant Breast Cancer Cells | - | Significant increase in total ZIP7 protein expression | Hyperactivation of growth factor signaling pathways; aggressive phenotype. | [13][27] |

Table 2: Regulation of ZIP7

| Regulatory Factor | Type of Regulation | Context/Model | Effect on ZIP7 | Reference |

| Protein Kinase CK2 | Post-Translational (Phosphorylation) | General mechanism | Activates zinc transport function by phosphorylating serines S275 and S276. | [3][5][27] |

| High Zinc Conditions | Post-Translational (Protein Expression) | Mammalian cells | Represses ZIP7 protein expression. | [4][28] |

| miR-139-5p | Post-Transcriptional (miRNA) | Gastric Cancer | Negatively regulates ZIP7 expression. | [1] |

| miR-15a-3p | Post-Transcriptional (miRNA) | Prostate Cancer | Targets and suppresses ZIP7 expression. | [1] |

Experimental Protocols & Methodologies

Detailed methodologies are crucial for the study of ZIP7. Below are protocols for key experiments cited in the literature.

Gene Knockdown using siRNA in Cell Culture

-

Objective: To study the loss-of-function phenotype of ZIP7 by reducing its mRNA and protein expression.

-

Methodology:

-

Cell Culture: C2C12 myoblasts or colorectal cancer cell lines (e.g., HCT116) are cultured to ~70% confluency in appropriate growth media.[2][14]

-

Transfection: Cells are transfected with either a small interfering RNA (siRNA) specifically targeting Slc39a7 mRNA or a non-targeting scramble control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine).

-

Incubation: Cells are incubated for 48-72 hours post-transfection to allow for mRNA degradation and protein depletion.

-

Analysis:

-

RT-qPCR: RNA is extracted, reverse-transcribed to cDNA, and quantitative PCR is performed to confirm the reduction in Slc39a7 mRNA levels relative to a housekeeping gene (e.g., β-actin, Eef2).[2][3]

-

Western Blot: Protein lysates are collected and subjected to SDS-PAGE and immunoblotting using antibodies against total ZIP7 and a loading control (e.g., GAPDH) to confirm protein knockdown.[27]

-

Functional Assays: Downstream effects are measured, such as cell proliferation assays, apoptosis analysis (PARP cleavage, caspase activation), or metabolic assays (glucose uptake, glycogen synthesis).[2][14]

-

-

Analysis of Zinc Flux in Xenopus Oocytes

-

Objective: To directly measure the zinc transport activity of wild-type and mutant ZIP7 proteins.

-

Methodology:

-

cRNA Synthesis: Plasmids containing the cDNA for human SLC39A7 (wild-type or mutant alleles) are linearized, and capped complementary RNA (cRNA) is synthesized in vitro.

-

Oocyte Injection: Stage V-VI Xenopus laevis oocytes are harvested and microinjected with the synthesized cRNA. Uninjected oocytes serve as a negative control. Oocytes are incubated for 2-3 days to allow for protein expression.

-

Zinc Indicator Loading: Oocytes are loaded with a zinc-sensitive fluorescent probe, such as Zinquin ethyl ester.

-

Zinc Flux Measurement: Oocytes are exposed to an external zinc-containing solution. The change in intracellular fluorescence is monitored over time using fluorescence microscopy. An increase in fluorescence indicates an influx of zinc into the cytoplasm.[9]

-

Data Analysis: The mean fluorescence intensity is normalized and compared between oocytes expressing wild-type ZIP7, mutant ZIP7, and uninjected controls to determine relative transport function. Statistical analysis (e.g., ANOVA) is used to assess significance.[9]

-

Detection of Activated (Phosphorylated) ZIP7

-

Objective: To specifically quantify the active form of ZIP7 in cells or tissues.

-

Methodology:

-

Sample Preparation: Protein lysates are prepared from cell lines (e.g., tamoxifen-resistant vs. sensitive breast cancer cells) or tissues using a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state.

-

Western Blotting: Lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is incubated with a primary monoclonal antibody that specifically recognizes ZIP7 only when it is phosphorylated at serines 275 and 276 (pS²⁷⁵S²⁷⁶ZIP7).[27] A separate blot may be run using an antibody for total ZIP7 as a comparison.

-

Detection and Quantification: Following incubation with a secondary antibody, the signal is detected via chemiluminescence. Densitometry is used to quantify the levels of phosphorylated ZIP7 relative to total ZIP7 or a loading control.[27]

-

Visualizations: Pathways and Workflows

Conclusion and Future Directions

SLC39A7 (ZIP7) has emerged from being a poorly characterized transporter to a central hub in cellular zinc homeostasis and signal transduction. Its role as the gatekeeper for ER-to-cytosol zinc release positions it as a critical modulator of protein kinase and phosphatase activity, thereby influencing cell fate decisions in development, immunity, and metabolism. The strong association of ZIP7 with cancer progression and anti-hormone resistance highlights its potential as a valuable prognostic marker and a compelling therapeutic target.[1][27] Similarly, its essential role in B-cell development sheds light on novel forms of congenital immunodeficiency.[9]

Future research will likely focus on developing specific small-molecule inhibitors or activators of ZIP7 to therapeutically manipulate zinc signaling pathways.[23][29] Elucidating the full range of ZIP7's interacting partners and the specific PTPs it regulates in different cellular contexts will provide a more nuanced understanding of its function. For drug development professionals, targeting the ZIP7-CK2 activation axis or the transporter itself offers a promising avenue for intervention in a host of diseases underpinned by aberrant zinc signaling.

References

- 1. Zinc transporter SLC39A7 - Wikipedia [en.wikipedia.org]

- 2. The Zinc Transporter, Slc39a7 (Zip7) Is Implicated in Glycaemic Control in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Slc39a7/zip7 Plays a Critical Role in Development and Zinc Homeostasis in Zebrafish | PLOS One [journals.plos.org]

- 4. The ZIP7 Gene (Slc39a7) Encodes a Zinc Transporter Involved in Zinc Homeostasis of the Golgi Apparatus* [escholarship.org]

- 5. Slc39a7/zip7 Plays a Critical Role in Development and Zinc Homeostasis in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. researchgate.net [researchgate.net]

- 8. The zinc transporter, Slc39a7 (Zip7) is implicated in glycaemic control in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An essential role for the Zn2+ transporter ZIP7 in B cell development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ZIP7 (SLC39A7) expression in colorectal cancer and its correlation with clinical prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Zinc Transporter SLC39A7 (ZIP7) Is Essential for Regulation of Cytosolic Zinc Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel mutation in SLC39A7 identified in a patient with autosomal recessive agammaglobulinemia: The impact of the J Project - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. SLC39A7 solute carrier family 39 member 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 16. ora.ox.ac.uk [ora.ox.ac.uk]

- 17. Rescue of proteotoxic stress and neurodegeneration by the Zn2+ transporter ZIP7 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The zinc transporter SLC39A7 (ZIP7) harbours a highly-conserved histidine-rich N-terminal region that potentially contributes to zinc homeostasis in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Zinc Transporter SLC39A7/ZIP7 Promotes Intestinal Epithelial Self-Renewal by Resolving ER Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. keio.elsevierpure.com [keio.elsevierpure.com]

- 22. researchgate.net [researchgate.net]

- 23. Zinc transporter ZIP7 is a novel determinant of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. dash.harvard.edu [dash.harvard.edu]

- 26. Zinc transporter SLC39A7 relieves zinc deficiency to suppress alternative macrophage activation and impairment of phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

- 28. The ZIP7 gene (Slc39a7) encodes a zinc transporter involved in zinc homeostasis of the Golgi apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. scbt.com [scbt.com]

An In-depth Technical Guide on Zinc Homeostasis in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc, an essential trace element, has emerged as a critical player in cellular signaling, acting as a second messenger that modulates a vast array of physiological and pathological processes. The precise control of intracellular zinc concentrations, termed zinc homeostasis, is paramount for normal cellular function. This technical guide provides a comprehensive overview of the core components of zinc homeostasis and their intricate involvement in cellular signaling pathways. We delve into the roles of the two major families of zinc transporters, the Zrt- and Irt-like proteins (ZIPs) and the Zinc Transporters (ZnTs), as well as the crucial buffering function of metallothioneins. This guide presents quantitative data on intracellular zinc dynamics, detailed experimental protocols for studying zinc homeostasis, and visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this complex and rapidly evolving field. This resource is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate the role of zinc in health and disease, and to explore its potential as a therapeutic target.

Introduction to Zinc Homeostasis and Signaling

Zinc is a fundamental trace element, indispensable for the catalytic activity of hundreds of enzymes and the structural integrity of a multitude of proteins.[1] Beyond these well-established roles, a dynamic pool of intracellular "free" or "labile" zinc acts as a signaling molecule, transducing extracellular stimuli into intracellular responses.[2][3] This signaling function is predicated on the tight regulation of cytosolic and organellar zinc concentrations, a process known as zinc homeostasis.

The maintenance of zinc homeostasis is orchestrated by a sophisticated network of proteins, primarily the zinc transporter families and metallothioneins.[4] The solute carrier family 39 (SLC39A), also known as the ZIP transporters, comprises 14 members in humans and generally facilitates the influx of zinc into the cytoplasm from the extracellular space or intracellular stores.[5][6] Conversely, the 10 members of the solute carrier family 30 (SLC30), or ZnT transporters, are responsible for zinc efflux from the cytoplasm to the extracellular environment or into intracellular organelles.[5][6] Metallothioneins (MTs) are a family of low molecular weight, cysteine-rich proteins that act as a crucial intracellular zinc buffer, binding and releasing zinc ions to modulate the free zinc concentration.[7]

Disruptions in zinc homeostasis have been implicated in a wide range of pathologies, including immune dysfunction, neurodegenerative disorders, diabetes, and cancer, highlighting the importance of understanding the molecular mechanisms that govern zinc signaling.[8][9][10]

Key Players in Zinc Homeostasis

ZIP (SLC39A) Transporters

The 14 members of the human ZIP family are integral membrane proteins that primarily increase the cytosolic zinc concentration.[6] They are located on the plasma membrane and the membranes of various intracellular organelles, facilitating zinc transport into the cytoplasm. The expression and activity of ZIP transporters are often regulated by cellular zinc status, ensuring a responsive uptake of zinc when required.[6]

ZnT (SLC30) Transporters

The ZnT family of transporters, with 10 members in humans, plays a complementary role to the ZIPs by decreasing cytosolic zinc levels.[6] They mediate the efflux of zinc from the cell or its sequestration into intracellular compartments such as the endoplasmic reticulum, Golgi apparatus, and vesicles.[4] This compartmentalization is crucial for preventing toxic levels of free zinc in the cytoplasm and for loading zinc into specific organelles where it is required for enzymatic function or signaling.[4]

Metallothioneins (MTs)

Metallothioneins are a family of small, cysteine-rich proteins that are central to zinc buffering and detoxification.[7] Humans have four main isoforms (MT-1, MT-2, MT-3, and MT-4) that can bind up to seven zinc ions per molecule.[11] Their expression is induced by high levels of zinc and other stimuli, such as oxidative stress and inflammatory cytokines.[12] By binding and releasing zinc, MTs maintain a low concentration of free zinc in the cytoplasm while ensuring a readily available pool for cellular processes.[7]

Quantitative Data in Zinc Homeostasis

The precise quantification of intracellular zinc concentrations and the kinetic parameters of the proteins involved in its homeostasis are crucial for understanding its signaling roles. The following tables summarize key quantitative data from the literature.

Table 1: Intracellular Free Zinc Concentrations

| Cellular Compartment | Free Zinc Concentration | Reference(s) |

| Cytosol (resting) | pM to low nM range | [1][4] |

| Endoplasmic Reticulum | 0.9 ± 0.1 pM | [13] |

| Golgi Apparatus | 0.6 ± 0.1 pM | [13] |

| Mitochondria | Elevated pool (exact concentration varies) | [13] |

| Synaptic Vesicles | up to 300 µM | [14] |

Table 2: Dissociation Constants (Kd) of Zinc Sensors

| Sensor | Type | Kd for Zinc | Reference(s) |

| FluoZin-3 | Chemical Probe | ~15 nM | [14][15] |

| Zinpyr-1 | Chemical Probe | <1 nM | [3] |

| Newport Green | Chemical Probe | ~1 µM | [14] |

| GZnP3 | Genetically Encoded | 1.3 nM | [16] |

| mito-GZnP4 | Genetically Encoded | 18 pM | [16] |

| ZapCY2 | Genetically Encoded (FRET) | 811 pM | [5] |

| Mag-fura-5 | Chemical Probe | 27 nM | [2][11] |

Table 3: Kinetic Parameters of Selected Human Zinc Transporters

| Transporter | Method | Km | Vmax | Reference(s) |

| hZIP4 | 65Zn uptake in HEK293 cells | 3.14 ± 0.2 µM | 0.24 ± 0.01 nmol/mg protein/min | [13] |

| mZIP8 | 109Cd uptake in Xenopus oocytes | 0.48 ± 0.08 µM (for Cd2+) | 1.8 ± 0.08 pmol/oocyte/hour | [4] |

| mZIP8 | 65Zn uptake in Xenopus oocytes | 0.26 ± 0.09 µM | 1.0 ± 0.08 pmol/oocyte/hour | [4] |

Table 4: Zinc Binding Affinities of Human Metallothionein Isoforms

| Isoform | Method | Dissociation Constant (Kd) | Reference(s) |

| MT-1/MT-2 | Competition with fluorescent probes | pM to nM range (differentiated affinities) | [17][18] |

| MT-3 | Isothermal Titration Calorimetry | pM to nM range | [18] |

| MT-1/MT-2 | Competition with chelating probes | Average Kd of 10⁻¹² to 10⁻¹¹ M | [6] |

| MT-2 | Competition with fluorescent probes | Varies from ~10⁻¹² to ~10⁻⁸ M | [17][18] |

Zinc in Cellular Signaling Pathways

Zinc signaling can be broadly categorized into "early" and "late" events.[2][3] Early zinc signaling involves rapid, transient changes in intracellular free zinc, often triggered by extracellular stimuli, that directly modulate the activity of target proteins.[2] Late zinc signaling, on the other hand, occurs over a longer timescale and is dependent on changes in the expression of genes encoding zinc transporters and metallothioneins.[2][3]

Crosstalk with Calcium Signaling

There is significant crosstalk between zinc and calcium signaling pathways. Extracellular zinc can activate the G-protein coupled receptor GPR39, also known as the zinc-sensing receptor (ZnR), leading to the release of intracellular calcium from the endoplasmic reticulum via the IP3 pathway.[19][20] This demonstrates a mechanism by which extracellular zinc can influence a wide range of calcium-dependent cellular processes.

Regulation of Kinase and Phosphatase Activity

Intracellular zinc transients can directly influence the activity of protein kinases and phosphatases, thereby modulating major signaling cascades. For instance, zinc has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), such as PTP1B, leading to enhanced phosphorylation of their substrates and amplification of signaling pathways like the insulin receptor pathway.[21][22] Conversely, zinc can also activate certain kinases, including members of the MAPK/ERK pathway.[23]

Role in Cell Proliferation and Apoptosis

Zinc is essential for cell cycle progression and proliferation.[24][25] Zinc deficiency can lead to cell cycle arrest, typically at the G0/G1 phase.[24][26] Conversely, both zinc deficiency and excess can induce apoptosis.[24] Zinc deficiency-induced apoptosis often involves the intrinsic pathway, with the activation of caspase-3 and alterations in the expression of Bcl-2 family proteins.[24][26]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study zinc homeostasis and signaling.

Measurement of Intracellular Free Zinc using FluoZin-3 AM

This protocol describes the use of the fluorescent zinc indicator FluoZin-3 acetoxymethyl (AM) ester to measure changes in intracellular free zinc concentration in cultured cells using fluorescence microscopy.

Materials:

-

Cultured cells grown on glass-bottom dishes

-

FluoZin-3 AM (e.g., from Thermo Fisher Scientific)

-

Pluronic F-127

-

Dimethyl sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

Zinc sulfate (ZnSO₄) for positive control

-

N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) for negative control

-

Fluorescence microscope with appropriate filters for FluoZin-3 (excitation ~494 nm, emission ~516 nm)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1-5 mM stock solution of FluoZin-3 AM in high-quality, anhydrous DMSO.

-

Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

-

Prepare stock solutions of ZnSO₄ (e.g., 100 mM) and TPEN (e.g., 10 mM) in DMSO.

-

-

Cell Preparation:

-

Plate cells on glass-bottom dishes and culture until they reach the desired confluency.

-

-

Loading Cells with FluoZin-3 AM:

-

Prepare a loading solution by diluting the FluoZin-3 AM stock solution in imaging buffer to a final concentration of 1-5 µM.

-

To aid in dye solubilization, add an equal volume of the 20% Pluronic F-127 stock solution to the FluoZin-3 AM stock before diluting in the buffer.

-

Remove the culture medium from the cells and wash once with the imaging buffer.

-

Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing and De-esterification:

-

After incubation, remove the loading solution and wash the cells 2-3 times with fresh imaging buffer to remove extracellular dye.

-

Incubate the cells in fresh imaging buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

-

-

Fluorescence Imaging:

-

Mount the dish on the fluorescence microscope.

-

Acquire baseline fluorescence images.

-

To induce a change in intracellular zinc, treat the cells with the desired stimulus.

-

Acquire images at regular intervals to monitor the change in fluorescence intensity over time.

-

For calibration, at the end of the experiment, add a zinc ionophore (e.g., pyrithione) along with a saturating concentration of ZnSO₄ to determine the maximum fluorescence (Fmax). Subsequently, add a high concentration of the zinc chelator TPEN to determine the minimum fluorescence (Fmin).

-

-

Data Analysis:

-

Quantify the fluorescence intensity of individual cells or regions of interest over time using appropriate image analysis software.

-

The change in fluorescence is proportional to the change in intracellular free zinc concentration. For ratiometric analysis, the following equation can be used if the Kd of the dye is known: [Zn²⁺] = Kd * [(F - Fmin) / (Fmax - F)].

-

Live-Cell Imaging of Genetically Encoded FRET-based Zinc Sensors

This protocol outlines the general steps for using genetically encoded Förster Resonance Energy Transfer (FRET)-based zinc sensors to visualize dynamic changes in zinc concentrations in living cells.

Materials:

-

Expression vector containing the FRET-based zinc sensor (e.g., ZapCY family)

-

Appropriate cell line for transfection

-

Transfection reagent

-

Culture medium and supplements

-

Confocal or widefield fluorescence microscope equipped with appropriate filter sets for the donor and acceptor fluorophores (e.g., CFP and YFP) and a FRET imaging module.

Procedure:

-

Transfection:

-

Transfect the cells with the FRET sensor expression vector using a suitable transfection method (e.g., lipid-based transfection, electroporation).

-

Allow 24-48 hours for sensor expression.

-

-

Cell Preparation for Imaging:

-

Plate the transfected cells on glass-bottom dishes suitable for high-resolution microscopy.

-

Replace the culture medium with an appropriate imaging buffer just before imaging.

-

-

FRET Imaging:

-

Place the dish on the microscope stage, maintaining physiological conditions (37°C, 5% CO₂).

-

Identify cells expressing the FRET sensor.

-

Acquire images in both the donor and acceptor emission channels upon excitation of the donor fluorophore.

-

Acquire a baseline FRET ratio before applying any stimulus.

-

Apply the stimulus of interest to the cells.

-

Acquire a time-lapse series of donor and acceptor images to monitor the change in the FRET ratio.

-

-

Data Analysis:

-

Calculate the FRET ratio (e.g., Acceptor Emission / Donor Emission) for each time point in regions of interest.

-

An increase or decrease in the FRET ratio, depending on the sensor design, indicates a change in intracellular zinc concentration.

-

Normalize the FRET ratio changes to the baseline to compare results across different cells and experiments.

-

Zinc Transporter Activity Assay using ⁶⁵Zn

This protocol describes a method to measure the zinc uptake activity of a specific ZIP transporter expressed in cultured cells using the radioactive isotope ⁶⁵Zn.

Materials:

-

Cultured cells (e.g., HEK293T)

-

Expression vector for the ZIP transporter of interest or an empty vector control

-

Transfection reagent

-

Uptake buffer (e.g., HBSS)

-

⁶⁵ZnCl₂

-

Non-radioactive ZnCl₂

-

Stop solution (e.g., ice-cold PBS with 5 mM EDTA)

-

Scintillation cocktail

-

Scintillation counter

-

Protein assay reagent (e.g., BCA assay)

Procedure:

-

Cell Culture and Transfection:

-

Seed cells in multi-well plates.

-

Transfect the cells with the ZIP transporter expression vector or the empty vector control.

-

Allow 24-48 hours for protein expression.

-

-

Uptake Assay:

-

Wash the cells twice with pre-warmed uptake buffer.

-

Prepare the uptake solution containing a known concentration of ⁶⁵ZnCl₂ and varying concentrations of non-radioactive ZnCl₂ in uptake buffer.

-

Start the uptake by adding the uptake solution to the cells.

-

Incubate for a specific time period (e.g., 1-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

-

Stopping the Reaction and Washing:

-

Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold stop solution to remove extracellular ⁶⁵Zn.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells in a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the cell lysate to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Protein Quantification:

-

Use a portion of the cell lysate to determine the total protein concentration using a standard protein assay.

-

-

Data Analysis:

-

Calculate the rate of zinc uptake (e.g., in pmol/mg protein/min).

-

Subtract the uptake measured in the empty vector-transfected cells (background) from the uptake in the ZIP transporter-expressing cells.

-

To determine the kinetic parameters (Km and Vmax), plot the rate of uptake against the zinc concentration and fit the data to the Michaelis-Menten equation.

-

References

- 1. Insights into the Dynamics of the Human Zinc Transporter ZnT8 by MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Zinc transporter 1 (ZNT1) expression on the cell surface is elaborately controlled by cellular zinc levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cd2+ versus Zn2+ Uptake by the ZIP8 HCO3−-Dependent Symporter: Kinetics, Electrogenicity and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simple in vitro method to evaluate ZIP zinc transport ability through zinc transporter 1 and metallothionein expression measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. ITC Recommendations for Transporter Kinetic Parameter Estimation and Translational Modeling of Transport-Mediated PK and DDIs in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The connection of α- and β-domains in mammalian metallothionein-2 differentiates Zn(II) binding affinities, affects folding, and determines zinc buffering properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Stoichiometric Transition from Zn6Cu1-Metallothionein to Zn7-Metallothionein Underlies the Up-regulation of Metallothionein (MT) Expression: QUANTITATIVE ANALYSIS OF MT-METAL LOAD IN EYE CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Cell-based transport assay to study kinetics and substrate specificity of human ZIPs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Structural insights into human zinc transporter ZnT1 mediated Zn2+ efflux | EMBO Reports [link.springer.com]

- 17. researchgate.net [researchgate.net]

- 18. From methodological limitations to the function of metallothioneins - a guide to approaches for determining weak, moderate, and tight affinity zinc sites - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Zinc transporter mutations linked to acrodermatitis enteropathica disrupt function and cause mistrafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Kinetic analysis of zinc metabolism and its regulation in normal humans. | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. pnas.org [pnas.org]

- 23. researchgate.net [researchgate.net]

- 24. Expression Analysis of Zinc Transporters in Nervous Tissue Cells Reveals Neuronal and Synaptic Localization of ZIP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Structural insights into human zinc transporter ZnT1 mediated Zn2+ efflux - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (R)-NVS-ZP7-4 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-NVS-ZP7-4 is a potent and stereospecific small molecule inhibitor of the zinc transporter SLC39A7 (ZIP7).[1][2][3] ZIP7 is an endoplasmic reticulum (ER) membrane protein responsible for transporting zinc from the ER lumen into the cytoplasm.[4][5] Inhibition of ZIP7 by this compound disrupts zinc homeostasis, leading to an accumulation of zinc within the ER.[1][3][5] This disruption has been shown to interfere with the trafficking and signaling of the Notch receptor, induce ER stress and the Unfolded Protein Response (UPR), and subsequently trigger apoptosis in various cancer cell lines, particularly T-cell acute lymphoblastic leukemia (T-ALL).[1][5][6] this compound is the biologically active enantiomer, while its counterpart, NVS-ZP7-2, is inactive.[1] It serves as a critical chemical tool for investigating the roles of ZIP7 and ER zinc modulation in cellular processes like Notch signaling and ER stress.[1][2][5][7][8]

Data Presentation

The following tables summarize the experimental conditions and cellular effects of this compound treatment in various cell lines as reported in the literature.

Table 1: Summary of Cell Lines and Experimental Conditions

| Cell Line | Cell Type | Concentration Range | Treatment Duration | Assay Performed | Reference |

| TALL-1 | Human T-cell Acute Lymphoblastic Leukemia (Notch3 mutant) | 1 µM - 10 µM | 20h, 72h | Apoptosis (Annexin V/PI), Western Blot (Notch ICD) | [1][9] |

| HPB-ALL | Human T-cell Acute Lymphoblastic Leukemia (Notch1 mutant) | 10 µM | 48h | Cell Surface Notch1 Expression, mRNA Expression | [6] |